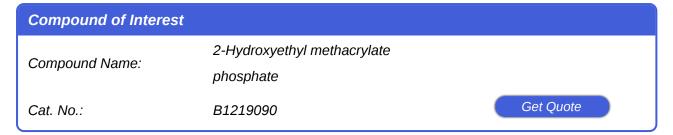




An In-depth Technical Guide to 2-Hydroxyethyl **Methacrylate Phosphate (HEMA-P)**

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 52628-03-2

This technical guide provides a comprehensive overview of 2-Hydroxyethyl methacrylate phosphate (HEMA-P), a functional monomer with significant applications in the biomedical, dental, and industrial fields. Tailored for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, synthesis methodologies, and diverse applications, with a focus on its role in the development of advanced materials.

Chemical and Physical Properties

2-Hydroxyethyl methacrylate phosphate, also known as HEMA phosphate or ethylene glycol methacrylate phosphate, is an ester of phosphoric acid and 2-hydroxyethyl methacrylate.[1][2] Its unique bifunctional nature, possessing both a polymerizable methacrylate group and a reactive phosphate group, allows it to serve as a versatile building block in polymer chemistry. [3][4] The phosphate group imparts desirable properties such as enhanced adhesion to various substrates, improved corrosion resistance, and biocompatibility.[5][6]

Table 1: Physicochemical Properties of 2-Hydroxyethyl Methacrylate Phosphate



Property	Value	Reference
Molecular Formula	C ₆ H ₁₃ O ₇ P	[1][2]
Molecular Weight	228.14 g/mol	[1]
Appearance	Clear, colorless to light-yellow liquid	[1][7]
Density	~1.37 g/mL at 25 °C	[1]
Boiling Point	129.7 °C at 101,325 Pa	[1][2]
Flash Point	145 °C	[1]
Water Solubility	25 g/L at 25 °C	[1][2]
Refractive Index	n20/D 1.4688	[2]
Vapor Pressure	10.11 hPa at 20 °C	[2]
Storage Temperature	2-8°C	[2]

Synthesis of 2-Hydroxyethyl Methacrylate Phosphate

The synthesis of HEMA-P typically involves the esterification of 2-hydroxyethyl methacrylate (HEMA) with a phosphorus-containing compound. The most common methods include direct esterification with phosphoric acid or a reaction mediated by phosphorus pentoxide.[1]

Experimental Protocol: Synthesis via Phosphorus Pentoxide-Mediated Esterification

This protocol describes a general method for the synthesis of **2-hydroxyethyl methacrylate phosphate**.

Materials:

- 2-Hydroxyethyl methacrylate (HEMA)
- Phosphorus pentoxide (P₂O₅)



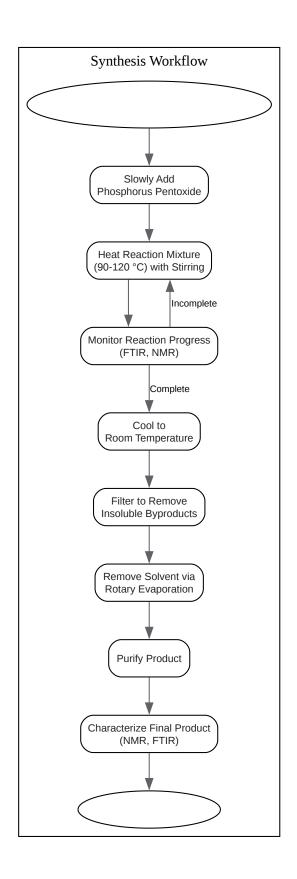
- Anhydrous organic solvent (e.g., toluene, dichloromethane)
- Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ, ~700-1000 ppm)[2]
- Reaction vessel equipped with a stirrer, thermometer, and reflux condenser
- Heating mantle
- Filtration apparatus
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry reaction vessel, dissolve 2-hydroxyethyl methacrylate in an appropriate anhydrous organic solvent under an inert atmosphere (e.g., nitrogen). Add a polymerization inhibitor to prevent spontaneous polymerization of the methacrylate group.
- Reagent Addition: Slowly add phosphorus pentoxide to the stirred HEMA solution. The addition should be portion-wise to control the exothermic reaction.
- Reaction Conditions: Heat the reaction mixture to a temperature between 70 and 140 °C, with an optimal range of 90-120 °C for a faster reaction rate.[1] Maintain the reaction at this temperature for a specified period (typically several hours) with continuous stirring.
- Monitoring: Monitor the progress of the reaction using techniques such as Fourier-transform infrared (FTIR) spectroscopy to observe the appearance of P-O-C stretching bands and the disappearance of the P-O-H band, or nuclear magnetic resonance (NMR) spectroscopy.[1]
- Work-up: After the reaction is complete, cool the mixture to room temperature. If an insoluble byproduct is formed, remove it by filtration.
- Purification: Remove the solvent under reduced pressure using a rotary evaporator. The
 resulting crude product can be further purified if necessary, for example, by washing with a
 non-polar solvent to remove unreacted HEMA.
- Characterization: Confirm the structure of the synthesized **2-hydroxyethyl methacrylate phosphate** using characterization techniques such as ¹H NMR, ³¹P NMR, and FTIR



spectroscopy.[1]



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Synthesis Workflow for **2-Hydroxyethyl Methacrylate Phosphate**.

Applications in Research and Drug Development

HEMA-P's unique properties make it a valuable monomer in the development of biomaterials for various applications, including dental adhesives, bone regeneration scaffolds, and drug delivery systems.

Dental Applications

In dentistry, HEMA-P is utilized as a primer or bonding agent to improve the adhesion of composite resin restorations to tooth structures.[8] The phosphate group can chelate with calcium ions in hydroxyapatite, the main component of enamel and dentin, forming a strong chemical bond.[9][10] This enhances the durability and longevity of dental restorations.[8]

Bone Tissue Engineering

The biocompatibility of HEMA-based polymers, combined with the bone-seeking properties of the phosphate group, makes HEMA-P a promising candidate for bone tissue engineering applications.[11][12] Scaffolds made from HEMA-P copolymers can promote cell adhesion and proliferation.[13] The incorporation of α -tricalcium phosphate (α -TCP) into HEMA-P-based cryogels has been shown to favor the osteogenic differentiation of mesenchymal stem cells.[11]

Drug Delivery Systems

Hydrogels based on poly(2-hydroxyethyl methacrylate) (PHEMA) are widely explored for controlled drug delivery due to their high water content, biocompatibility, and tunable properties. [14][15] The incorporation of HEMA-P into these hydrogel networks can enhance drug loading and modulate release kinetics.[13] For instance, the phosphate groups can interact with certain drug molecules, providing a mechanism for sustained release.[16]

This protocol outlines the fabrication of a hydrogel scaffold incorporating HEMA-P for potential drug delivery applications.

Materials:

2-Hydroxyethyl methacrylate (HEMA)



- 2-Hydroxyethyl methacrylate phosphate (HEMA-P)
- Cross-linking agent (e.g., ethylene glycol dimethacrylate, EGDMA)[17]
- Initiator (e.g., azobisisobutyronitrile, AIBN)
- Porogen (e.g., ammonium oxalate crystals)[18]
- Solvent (e.g., 1,4-dioxane)[18]
- Model drug (e.g., dexamethasone phosphate)[14]
- Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

- Monomer Solution Preparation: Prepare a solution containing HEMA, HEMA-P, the crosslinking agent (EGDMA), and the initiator (AIBN) in a suitable solvent like 1,4-dioxane. The ratio of HEMA to HEMA-P can be varied to tune the properties of the final hydrogel.
- Drug Incorporation: Dissolve the model drug in the monomer solution.
- Scaffold Fabrication (Porogen Leaching Method):
 - Fill a mold (e.g., a syringe) with a porogen (ammonium oxalate crystals).[18]
 - Inject the monomer-drug solution into the mold, ensuring it fills the voids between the porogen crystals.
 - Polymerize the mixture by heating at an appropriate temperature (e.g., 60 °C) for a set duration (e.g., 16 hours).[18]
- Porogen Removal and Washing: After polymerization, immerse the solid polymer in a solvent (e.g., water) to leach out the porogen, creating an interconnected porous structure. Wash the resulting hydrogel extensively with deionized water to remove any unreacted monomers and the initiator.
- Drying: Freeze-dry the hydrogel to obtain a stable, porous scaffold.



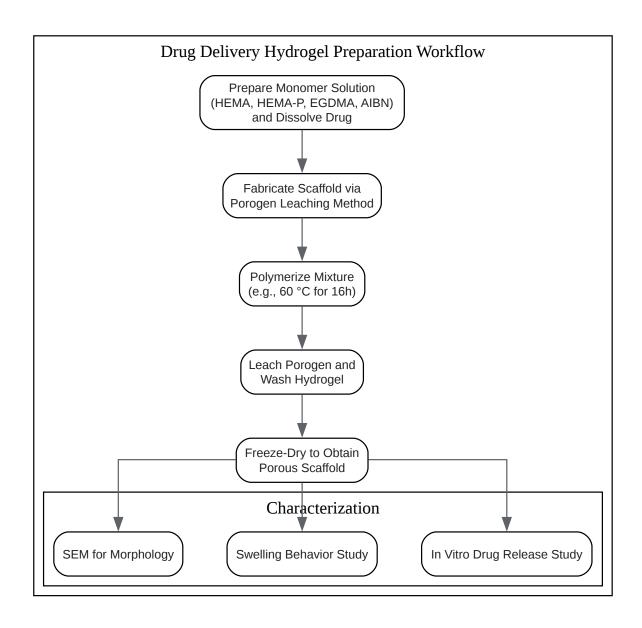




Characterization:

- Morphology: Analyze the pore structure and interconnectivity using Scanning Electron Microscopy (SEM).
- Swelling Behavior: Determine the swelling ratio by immersing a known weight of the dry hydrogel in PBS (pH 7.4) at 37 °C and measuring the weight change over time.
- In Vitro Drug Release: Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37 °C with gentle agitation. At predetermined time intervals, withdraw aliquots of the release medium and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).





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Workflow for Preparing a HEMA-P-based Drug Delivery Hydrogel.

Safety and Handling

2-Hydroxyethyl methacrylate phosphate is classified as a substance that may cause skin and eye irritation.[3] It is essential to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses.[3] Store in a cool, dry, and well-ventilated area, away from sources of ignition.[2] A toxicological assessment by the UK Food Standards



Agency for its use as a minor monomer (0.35%) in the manufacture of acrylic countertops and sinks concluded that it was unlikely to be a concern for potential carcinogenic and mutagenic toxicity.[19]

Conclusion

2-Hydroxyethyl methacrylate phosphate is a highly versatile functional monomer with significant potential in materials science, particularly in the development of advanced biomaterials. Its ability to promote adhesion, enhance biocompatibility, and participate in polymerization reactions makes it a valuable tool for researchers and professionals in drug development, tissue engineering, and dentistry. Further research into copolymers and formulations incorporating HEMA-P is likely to yield innovative solutions for a range of biomedical and industrial challenges.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxyethyl Methacrylate Phosphate (HEMA-P)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219090#2-hydroxyethyl-methacrylate-phosphate-cas-number-52628-03-2]

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